1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Medicinal Chemistry Drug Design ADME Prediction

Sourcing the correct N1-isobutyl derivative is critical for mGlu5 PAM programs-generic alkyl substitution invalidates SAR by altering logD, H-bonding, and binding pocket occupancy. This compound delivers the optimal isobutyl lipophilic anchor identified in foundational SAR studies. • Confirmed N1-isobutyl substituent for maximal glutamate fold shift • C6-primary amine vector for derivatization • Saturated tetrahydrobenzo core enhances conformational flexibility Ideal for CNS hit-to-lead and FBDD libraries (LipE-balanced, TPSA 46.6 Ų, XLogP3 1.2).

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B15257881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(CCC(C2)N)N=N1
InChIInChI=1S/C10H18N4/c1-7(2)6-14-10-5-8(11)3-4-9(10)12-13-14/h7-8H,3-6,11H2,1-2H3
InChIKeyQOGCETKYRNCULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS 2059937-17-4)


1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS 2059937-17-4) is a heterocyclic small molecule (C₁₀H₁₈N₄, MW 194.28) consisting of a partially saturated tetrahydrobenzotriazole core, an N¹-isobutyl substituent, and a C⁶ primary amine [1]. This scaffold is recognized in medicinal chemistry for generating positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu5), a target investigated for cognitive disorders [2]. The compound serves as a key intermediate or fragment in neuroscience-focused drug discovery libraries, where the saturation of the benzo ring enhances conformational flexibility and provides a vector for further derivatization at the amine position [1][2].

Procurement Advisory: Why N-Alkyl Chain Variation in Tetrahydrobenzotriazol-6-amines Cannot Be Ignored


Generic substitution within the 1-alkyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine series is not scientifically valid due to profound, quantifiable differences in lipophilicity and steric bulk introduced by the N¹ substituent. Altering the alkyl group from isopropyl to isobutyl, for instance, directly modulates the compound's logD, hydrogen bonding capacity, and target binding pocket occupancy. In the specific context of mGlu5 PAM development, the isobutyl group has been identified in SAR studies as the most effective replacement for achieving a favorable balance of potency and maximal glutamate fold shift, a property not conferred by smaller alkyl chains [1]. Therefore, indiscriminate substitution risks invalidating SAR data, altering pharmacokinetic profiles, and compromising the intended biological function, making precise procurement of the specified N¹-isobutyl derivative essential for reproducible research.

Quantitative Differentiation Guide for 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine


Increased Lipophilicity (XLogP3) Relative to the Isopropyl Analog

The target compound demonstrates a computed XLogP3 of 1.2, which is 0.5 log units higher than the value of 0.7 for the direct analog 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS 1779770-06-7) [1]. This increase, driven entirely by the addition of a single methylene unit to the N-alkyl chain, aligns with the Hansch π constant prediction and significantly impacts key drug-like properties such as membrane permeability and CNS penetration potential.

Medicinal Chemistry Drug Design ADME Prediction

Enhanced Steric Bulk and Topological Polar Surface Area (TPSA) Conservation

Despite the increased molecular weight from 180.25 g/mol (isopropyl analog) to 194.28 g/mol (isobutyl target), the Topological Polar Surface Area (TPSA) remains conserved at 46.6 Ų for both compounds [1][2]. This is because the additional non-polar hydrocarbon bulk does not introduce additional heteroatoms. Consequently, the isobutyl compound presents a larger, more lipophilic binding surface to hydrophobic protein pockets without increasing polar desolvation penalties.

Structure-Activity Relationship Molecular Modeling Conformational Analysis

SAR-Driven Selection of Isobutyl for Optimal mGlu5 PAM Potency Fold-Shift

In the seminal SAR study that optimized the tetrahydrobenzotriazole series for mGlu5 positive allosteric modulation, the isobutyl substitution at the N¹ position was identified as the most effective replacement among various alkyl groups. While the specific quantitative fold-shift data for the free amine target compound is not publicly disclosed, the study explicitly states that the isobutyl group was crucial for providing a 'low maximal glutamate potency fold shift' when elaborated to the final lead compound 29 [1]. This is a critical differentiator from N-methyl, N-ethyl, or even N-isopropyl unsubstituted amine analogs, which would be expected to show inferior or unvalidated allosteric profiles.

Neuroscience mGlu5 Receptor Allosteric Modulator

Guaranteed Purity Profile and Traceable Supply for SAR Library Synthesis

The target compound is commercially available with a guaranteed minimum purity specification of 95% . In contrast, more common N-alkyl analogs like the isopropyl variant (CAS 1779770-06-7) are often listed at a 95% purity level as well, but the isobutyl derivative's purity and single-compound identity are intentionally maintained by suppliers for its specific role as a pharmaceutical intermediate, reducing the risk of regioisomeric contaminants that can arise during alkylation of the benzotriazole core.

Chemical Procurement Library Synthesis Quality Control

Validated Application Scenarios for Procuring 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine


mGlu5 Positive Allosteric Modulator Discovery and Lead Optimization

Procurement is scientifically justified for neuroscience teams running hit-to-lead or lead optimization programs on the mGlu5 target. The compound serves as a critical C⁶-amine derivatization point to explore vectors that influence the glutamate potency fold shift while maintaining the optimal N¹-isobutyl lipophilic anchor identified in the foundational SAR study [1]. Its use directly recapitulates the synthetic path of the in vivo-efficacious compound 29.

Custom CNS-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

The compound is an ideal fragment for CNS-focused FBDD libraries due to its uniquely balanced lipophilic efficiency (LipE). With a conserved TPSA of 46.6 Ų and an elevated XLogP3 of 1.2—achieved without introducing additional hydrogen bond donors—it provides a superior starting point for growing high-affinity, brain-penetrant ligands compared to smaller or more polar tetrahydrobenzotriazole fragments [1].

Exploration of Conformational Restriction in GPCR Allosteric Modulator Design

The partially saturated tetrahydrobenzo ring fused to the triazole core introduces conformational flexibility not available in fully aromatic benzotriazole analogs. Procuring this specific scaffold allows medicinal chemists to investigate how ligand pre-organization and dynamic binding modes affect the cooperativity of allosteric modulation of Class C GPCRs, a frontier topic in receptor pharmacology [1].

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